(2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . The presence of the fluorine atom in the indole ring can enhance the compound’s biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzotriazine: The benzotriazine moiety can be introduced through a coupling reaction, often using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzotriazine moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the benzotriazine moiety can produce amine derivatives .
Scientific Research Applications
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
5-Fluoro-2,3-dihydro-1H-indole: A simpler fluorinated indole compound.
Uniqueness
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its combination of indole and benzotriazine moieties, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H22FN5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C22H22FN5O2/c1-13(2)20(28-22(30)16-5-3-4-6-19(16)26-27-28)21(29)24-10-9-14-12-25-18-8-7-15(23)11-17(14)18/h3-8,11-13,20,25H,9-10H2,1-2H3,(H,24,29)/t20-/m0/s1 |
InChI Key |
AQANIZXUAISLSH-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCC1=CNC2=C1C=C(C=C2)F)N3C(=O)C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CNC2=C1C=C(C=C2)F)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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